2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its complex structure, which includes tert-butyl groups and an amino-methylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-di-tert-butylphenol with isopropylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid, often in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties and used in fuels and polymers.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as an antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Utilized in the production of antioxidants and UV stabilizers.
Uniqueness
2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of tert-butyl groups and an amino-methylidene moiety makes it particularly versatile in various applications .
Properties
CAS No. |
345300-65-4 |
---|---|
Molecular Formula |
C18H29NO |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(propan-2-yliminomethyl)phenol |
InChI |
InChI=1S/C18H29NO/c1-12(2)19-11-13-9-14(17(3,4)5)10-15(16(13)20)18(6,7)8/h9-12,20H,1-8H3 |
InChI Key |
LNNSMNUMHYSWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.